molecular formula C20H15NS2 B3047331 Benzyl 9H-carbazole-9-carbodithioate CAS No. 137780-73-5

Benzyl 9H-carbazole-9-carbodithioate

Cat. No.: B3047331
CAS No.: 137780-73-5
M. Wt: 333.5 g/mol
InChI Key: DFLKGYBBYMCANE-UHFFFAOYSA-N
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Description

Benzyl 9H-carbazole-9-carbodithioate (BCC) is a dithiocarbamate-based compound with a carbazole-benzyl conjugate structure. It serves as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerizations, enabling precise molecular weight control and narrow polydispersity (PDI) in polymers . Its synthesis involves reacting carbazole with carbon disulfide and benzyl bromide in a potassium hydroxide/DMSO system, yielding a yellow crystalline product (20% yield) characterized by ¹H NMR, elemental analysis, and X-ray crystallography . BCC-labeled polymers exhibit fluorescence (emission at 344–358 nm) and UV absorption (480 nm after azo-modification), making them suitable for optical and biomedical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl carbazole-9-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NS2/c22-20(23-14-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLKGYBBYMCANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)N2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467064
Record name 9H-Carbazole-9-carbodithioic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137780-73-5
Record name 9H-Carbazole-9-carbodithioic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 9H-carbazole-9-carbodithioate typically involves the reaction of 9H-carbazole-9-carbodithioic acid with benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or column chromatography, would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 9H-carbazole-9-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Chemistry

BCCDT is primarily recognized for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization. This application allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.

The compound's unique structural features contribute to its effectiveness in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). BCCDT's ability to form stable radicals enhances the performance of materials used in electronic applications.

Table 2: Material Applications of BCCDT

Application TypeMaterial TypeProperties EnhancedReference
Organic SemiconductorsVariousImproved charge transport
Light-Emitting DiodesOrganic LEDsEnhanced luminescence

Case Study:
Research indicates that BCCDT facilitates the creation of polymers that can be used in LED applications due to their superior charge transport properties .

Biological Studies

BCCDT has also been explored for its potential in biological applications, particularly in drug delivery systems and as a fluorescent probe for cellular imaging. The compound's photochemical stability makes it an attractive candidate for these purposes.

Table 3: Biological Applications of BCCDT

Application TypeUse CaseBenefitsReference
Drug Delivery SystemsTargeted deliveryImproved efficacy
Fluorescent ProbesCellular imagingHigh sensitivity

Case Study:
A study highlighted the use of BCCDT as a fluorescent probe, demonstrating its effectiveness in tracking cellular processes due to its strong fluorescence properties .

Mechanism of Action

The mechanism of action of Benzyl 9H-carbazole-9-carbodithioate primarily involves its role as a RAFT agent in polymerization reactions. The compound facilitates the controlled radical polymerization process by reversibly forming a stable radical intermediate. This allows for precise control over the polymerization process, resulting in polymers with desired properties .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Other RAFT Agents

BCC belongs to the dithiocarbamate class of RAFT agents. Key comparisons include:

Compound Structure Monomer Compatibility PDI Range Applications Key Advantages
BCC Carbazole-benzyl conjugate Styrene, acrylates (MA, BA, OA) 1.01–1.5 Fluorescent polymers, MRI contrast agents High control (PDI ~1.14 at 10% conversion)
Benzyl dimethyldithiocarbamate Alkyl dithiocarbamate Acrylates, styrene (limited) 1.3–2.0 General polymer synthesis Low cost, broad availability
Xanthates O-alkyl S-alkyl dithiocarbonate Less active monomers (e.g., VAc) 1.2–1.8 Industrial coatings, adhesives Suitable for hydrophobic monomers
Trithiocarbonates Symmetric dithioester Acrylates, methacrylates 1.1–1.4 Block copolymers, nanomaterials High chain-end fidelity
  • Mechanistic Superiority: BCC’s carbazole group delocalizes the thiocarbonyl’s electron density, enhancing radical stabilization and control over polymerization kinetics compared to non-aromatic dithiocarbamates .
  • Monomer Limitations: Unlike trithiocarbonates, BCC is ineffective for methacrylates (e.g., methyl methacrylate) due to poor fragmentation rates .

Optical Properties vs. Other Carbazole Derivatives

Carbazole derivatives are renowned for their photophysical properties. A comparison with structurally similar compounds:

Compound Fluorescence Emission (nm) UV Absorption (nm) Application
BCC-labeled PMA 344, 358 480 (azo-modified) Fluorescent tags, optoelectronics
9-Benzyl-9H-carbazole 360–380 290–310 Cation recognition (e.g., Eu³⁺)
Carbazole-EDOT copolymers 420–450 300–320 Electrochromic devices
  • Azo-Functionalization: BCC’s post-polymerization azo-coupling shifts UV absorption to 480 nm, a feature absent in non-dithiocarbamate carbazole derivatives .

Performance in Controlled Polymerization

BCC outperforms traditional dithiocarbamates in γ-ray and photo-initiated polymerizations:

  • γ-Ray Polymerization : BCC achieves PDI = 1.01 for methyl acrylate, surpassing benzyl dimethyldithiocarbamate (PDI >1.3) .
  • Photoiniferters : BCC enables faster polymerization rates and lower PDI (1.14 at 10% conversion) compared to benzoyl diethyldithiocarbamate (PDI ~1.8) .

Hybrid Nanomaterials

BCC-functionalized Fe₃O₄@SiO₂-PNIPAM nanoparticles exhibit thermo-responsive, magnetic, and fluorescent properties, enabling dual MRI and fluorescence imaging .

Limitations and Challenges

  • Low Yield : BCC’s synthesis yield (20%) is lower than commercial RAFT agents (e.g., trithiocarbonates, 60–80% yield) .
  • Toxicity : Dithiocarbamates may release toxic byproducts, requiring stringent purification for biomedical use .

Biological Activity

Benzyl 9H-carbazole-9-carbodithioate (BCC) is a compound that has garnered attention due to its diverse biological activities and applications in polymer chemistry. This article explores the biological activity of BCC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Profile

BCC is characterized by the molecular formula C20H15NS2C_{20}H_{15}NS_2 and a unique structure that incorporates carbazole and dithioate functionalities. This structure is significant for its reactivity and interaction with biological systems.

Pharmacological Activities

1. Antimicrobial Activity:
BCC has demonstrated notable antimicrobial properties. A study highlighted that various carbazole derivatives exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Antitumor Activity:
Research indicates that BCC and its derivatives possess antitumor effects, particularly through the inhibition of cell proliferation pathways. Specific compounds derived from carbazole structures have been shown to inhibit STAT3 activation, a pathway often associated with cancer progression . This inhibition was observed at concentrations as low as 50 µM.

3. Neuroprotective Effects:
BCC has been studied for its neuroprotective potential against oxidative stress-induced neuronal injury. In vitro studies using HT22 neuronal cells demonstrated that certain BCC derivatives could protect against glutamate-induced toxicity, suggesting a role in neurodegenerative disease management . The antioxidative properties of these compounds are believed to contribute to their neuroprotective effects.

The biological activity of BCC can be attributed to several mechanisms:

  • Antioxidative Mechanism: BCC exhibits antioxidative properties, which help mitigate oxidative stress in cells. This is particularly relevant in neuroprotection where oxidative damage is a key factor.
  • Cell Signaling Modulation: The ability of BCC to interfere with critical signaling pathways, such as STAT3, positions it as a potential therapeutic agent in cancer treatment.
  • Membrane Disruption: Its antimicrobial activity may arise from the ability to disrupt bacterial membranes, leading to cell lysis.

Table 1: Summary of Biological Activities of BCC Derivatives

Activity TypeTarget Organism/Cell TypeConcentrationObserved Effect
AntimicrobialS. aureus, E. coli100 µg/mLInhibition zones: 12.6–22.3 mm
AntitumorCancer cell lines (e.g., A549)50 µMInhibition of STAT3 activation
NeuroprotectiveHT22 neuronal cells3 µMProtection against glutamate toxicity

Polymer Chemistry Applications

In addition to its biological activities, BCC serves as an effective agent in polymer chemistry, particularly in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization processes. It has been utilized to synthesize well-defined polymers with enhanced properties such as fluorescence, which are valuable in biochemistry and materials science . The ability of BCC to control polymerization processes under various conditions underscores its versatility.

Q & A

Basic: What are the established synthesis and characterization protocols for BCC?

BCC is synthesized via a nucleophilic substitution reaction. A typical procedure involves reacting carbazole with carbon disulfide and benzyl bromide in dimethyl sulfoxide (DMSO) under basic conditions (KOH), yielding BCC as a yellow crystalline solid . Key characterization methods include:

  • ¹H NMR : Peaks at δ 4.73 (s, 2H, CH₂), 7.23–8.66 (aromatic protons) .
  • Elemental Analysis (EA) : Matches theoretical values (C 72.03%, H 4.53%, N 4.20%) .
  • X-ray Crystallography : Confirms planar carbazole core with benzyl substitution and dihedral angles (e.g., 85.29° between benzyl and carbazole planes) .
  • HPLC : Purity >99% .

Basic: How does BCC function as a RAFT agent in controlled polymerizations?

BCC acts as a reversible addition-fragmentation chain transfer (RAFT) agent, enabling controlled polymerization of vinyl monomers like styrene and acrylates. Key features:

  • Controlled Molecular Weight : Linear increase in Mₙ with conversion (e.g., methyl acrylate: Mₙ = 16,000 at 20% conversion) .
  • Narrow Dispersity : Polydispersity index (PDI) as low as 1.01 for acrylates under γ-ray initiation .
  • Monomer Specificity : Effective for styrene and acrylates but ineffective for methyl methacrylate (MMA) due to poor chain transfer .

Advanced: How to reconcile contradictory reports on BCC’s efficacy in RAFT polymerization?

reports BCC as ineffective for styrene/acrylate control under conventional conditions, while and demonstrate success. Key factors causing discrepancies:

  • Initiation Method : Thermal vs. γ-ray irradiation (e.g., γ-ray enhances living characteristics in acrylates) .
  • Monomer Reactivity : Styrene requires slower polymerization rates for effective control .
  • Experimental Design : Differences in RAFT agent concentration, temperature, and purification steps may affect outcomes .

Advanced: What structural insights does X-ray crystallography provide for BCC?

Single-crystal X-ray analysis reveals:

  • Planar Carbazole Core : Dihedral angles <2.4° between fused aromatic rings .
  • Benzyl Orientation : Nearly perpendicular (85–90°) to the carbazole plane, minimizing steric hindrance .
  • Crystallographic Data : Space group P1̄, with two independent molecules per asymmetric unit .

Advanced: How does BCC enhance control in photopolymerization?

As a photoiniferter, BCC improves polymerization control via:

  • Low PDI : PDI = 1.14 at 10% conversion for MMA, outperforming traditional dimethyldithiocarbamates .
  • Radical Stabilization : Delocalized SOMO (singly occupied molecular orbital) in the carbazole moiety enhances persistent radical effects .
  • Oxygen Tolerance : High interaction rate constants with oxygen (k ~ 10⁶ M⁻¹s⁻¹) reduce inhibition .

Advanced: What are the advantages of γ-ray initiation for BCC-mediated RAFT?

γ-ray initiation (e.g., ⁶⁰Co source) offers:

  • Room-Temperature Control : Enables living polymerization of methyl acrylate with Mₙ ~16,000 and PDI = 1.01 .
  • No External Initiators : Reduces side reactions, improving end-group fidelity .
  • Scalability : Suitable for high-throughput synthesis due to consistent radical flux .

Methodological: How to optimize BCC synthesis for higher yields?

The standard synthesis yields ~20% . Improvements include:

  • Solvent Choice : Replace DMSO with polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Purification : Sequential recrystallization (ethanol/water) removes unreacted carbazole .
  • Stoichiometry : Optimize molar ratios (e.g., excess benzyl bromide) to drive reaction completion.

Methodological: What analytical techniques validate RAFT control in BCC-mediated polymerizations?

  • Gel Permeation Chromatography (GPC) : Linear Mₙ vs. conversion plots and PDIs <1.2 confirm control .
  • ¹H NMR End-Group Analysis : Detect carbazole signals (δ 7.2–8.6 ppm) in polymer chains .
  • Chain Extension Experiments : Successful block copolymer synthesis validates livingness .

Advanced: How to functionalize BCC-derived polymers for optical applications?

Post-polymerization modifications include:

  • Azo-Coupling : Introduces UV-absorbing azobenzene groups (λₘₐₓ = 480 nm) via diazonium salt reactions .
  • Fluorescence Labeling : Carbazole-terminated polymers exhibit strong emission at 344–358 nm (λₑₓ = 294 nm) .

Advanced: How do substituents on BCC impact its electronic properties?

Substituent effects are critical for polymerization and material properties:

  • Electron-Withdrawing Groups : Reduce Csp (specific capacitance) in electropolymerized films (e.g., Csp = 0.43 mF/cm² for tosyl/CS₂-substituted carbazole vs. 1.44 mF/cm² for unmodified carbazole) .
  • Conjugation Disruption : Substituents like CS₂ alter π-orbital delocalization, affecting charge transport in polymers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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